molecular formula C18H15N3O5S B2727054 N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921820-16-8

N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2727054
CAS No.: 921820-16-8
M. Wt: 385.39
InChI Key: RLAWUDSCORBHMJ-UHFFFAOYSA-N
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Description

“N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a benzodioxin ring, a carbamoyl group, a thiazol ring, and a furan ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was achieved by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The resulting product was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The benzodioxin ring, in particular, is a key structural feature . More detailed structural information, including 3D models, may be available in specialized chemical databases or software .

Scientific Research Applications

Synthesis and Reactivity

Research on similar compounds has focused on their synthesis and subsequent reactivity. For example, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and related compounds involves coupling reactions followed by electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. These synthetic routes are crucial for the development of novel heterocyclic compounds with potential applications in materials science and drug development (Aleksandrov & El’chaninov, 2017).

Biological Activity

Several studies have been conducted to evaluate the biological activities of furan-2-carboxamide derivatives and related compounds. For instance, compounds containing the furan-2-carboxamide moiety have shown antimicrobial activities against a range of gram-positive and gram-negative bacteria as well as fungal species. Such studies are foundational for the discovery of new antimicrobial agents (Patel, Patel, & Shah, 2015).

Anticancer Activity

The design and synthesis of benzo[d]thiazole-2-carboxamide derivatives have also been explored for their potential as epidermal growth factor receptor (EGFR) inhibitors. Some of these compounds have demonstrated moderate to excellent potency against various cancer cell lines, indicating their potential as anticancer agents. This research avenue is particularly promising for developing targeted cancer therapies (Zhang et al., 2017).

Molecular Characterization and Antimicrobial Activity

Furan-2-carboxamide-bearing thiazoles have been synthesized and characterized, demonstrating good antimicrobial activity. Such studies not only contribute to the chemical understanding of these compounds but also highlight their potential utility in developing new antimicrobial agents (Cakmak et al., 2022).

Future Directions

The future research directions for this compound could involve further exploration of its potential therapeutic effects, as well as studies to better understand its physical and chemical properties. Given the interest in similar compounds for the treatment of diseases like Alzheimer’s , there could be significant potential for future research in this area.

Properties

IUPAC Name

N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c22-16(19-11-3-4-13-15(8-11)26-7-6-25-13)9-12-10-27-18(20-12)21-17(23)14-2-1-5-24-14/h1-5,8,10H,6-7,9H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAWUDSCORBHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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